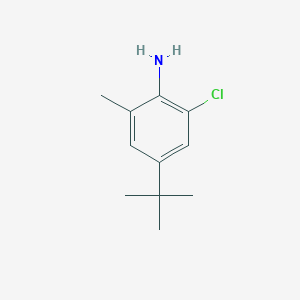
4-tert-butyl-2-chloro-6-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-2-chloro-6-methylaniline is an organic compound with the molecular formula C11H16ClN It is a derivative of aniline, featuring a tert-butyl group, a chlorine atom, and a methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-2-chloro-6-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method includes:
Friedel-Crafts Alkylation: Introduction of the tert-butyl group to the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Nitration and Reduction: Introduction of a nitro group followed by its reduction to an amine group.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of catalysts and specific reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-tert-butyl-2-chloro-6-methylaniline undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding nitro or nitroso compounds.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or reagents like sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, and sulfonated products.
Aplicaciones Científicas De Investigación
4-tert-butyl-2-chloro-6-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-2-chloro-6-methylaniline involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions or as a ligand in coordination chemistry. The pathways involved depend on the specific application and the chemical environment.
Comparación Con Compuestos Similares
2-Chloro-6-methylaniline: Lacks the tert-butyl group, leading to different chemical properties.
4-t-Butyl-2-chloroaniline: Lacks the methyl group, affecting its reactivity and applications.
4-t-Butyl-6-methylaniline: Lacks the chlorine atom, resulting in different substitution patterns.
Uniqueness: 4-tert-butyl-2-chloro-6-methylaniline is unique due to the combination of its substituents, which confer specific chemical properties and reactivity patterns. This makes it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C11H16ClN |
|---|---|
Peso molecular |
197.70 g/mol |
Nombre IUPAC |
4-tert-butyl-2-chloro-6-methylaniline |
InChI |
InChI=1S/C11H16ClN/c1-7-5-8(11(2,3)4)6-9(12)10(7)13/h5-6H,13H2,1-4H3 |
Clave InChI |
WFIQXFYCMILHEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1N)Cl)C(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














